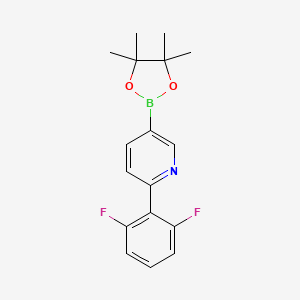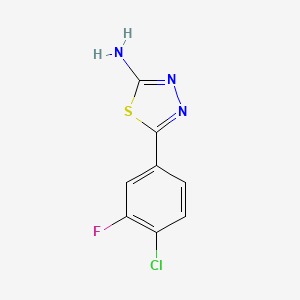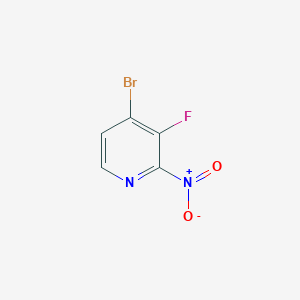
3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1-methyl-1H-1,2,4-triazol-3-yl group
Preparation Methods
The synthesis of 3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-1,2,4-triazole and benzaldehyde.
Reaction Conditions: The triazole is then reacted with benzaldehyde under specific conditions to form the desired product.
Industrial Production: On an industrial scale, the synthesis may involve high-pressure reactors and controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.
Scientific Research Applications
3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It serves as a building block for the development of novel drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde can be compared with other similar compounds:
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound features a methoxy group instead of an aldehyde group, leading to different chemical reactivity and applications.
1-Methyl-1H-1,2,4-triazol-3-yl)methyl-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione: This compound is used as an intermediate in the synthesis of antiviral drugs.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: These compounds are studied for their energetic properties and potential use in explosives.
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-(1-methyl-1,2,4-triazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-13-7-11-10(12-13)9-4-2-3-8(5-9)6-14/h2-7H,1H3 |
InChI Key |
DCZUMQHSVDMSEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13690482.png)
![2-[5-Methyl-2-(p-tolylamino)phenyl]-2-propanol](/img/structure/B13690484.png)












